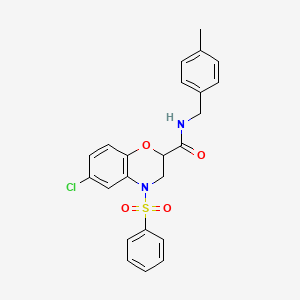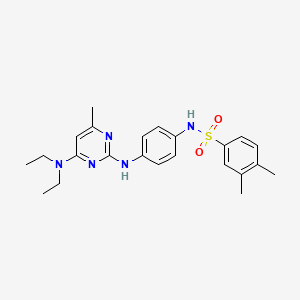![molecular formula C23H18N4O2S B14969767 1-(2-methoxyphenyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14969767.png)
1-(2-methoxyphenyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHOXYPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthylmethylsulfanyl group, and a pyrazolo[3,4-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXYPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Attachment of the Naphthylmethylsulfanyl Group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a naphthylmethylsulfanyl reagent under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-METHOXYPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(2-METHOXYPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-METHOXYPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
- 1-(2-METHOXYPHENYL)-6-{[(NAPHTHALEN-2-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
Uniqueness: 1-(2-METHOXYPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H18N4O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-6-(naphthalen-1-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H18N4O2S/c1-29-20-12-5-4-11-19(20)27-21-18(13-24-27)22(28)26-23(25-21)30-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-13H,14H2,1H3,(H,25,26,28) |
InChI Key |
WKFXANMBZVMPES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide](/img/structure/B14969689.png)


![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,4-dimethylbenzamide](/img/structure/B14969702.png)
![7-(3-Chloro-4-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14969711.png)
![N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14969720.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B14969732.png)
![(4-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B14969739.png)
![Butyl 4-({3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate](/img/structure/B14969741.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14969748.png)

![1,1'-[6-(3,4-dimethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14969772.png)
![N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide](/img/structure/B14969779.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14969783.png)
